molecular formula C15H8F6O3 B11770530 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid

3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid

Cat. No.: B11770530
M. Wt: 350.21 g/mol
InChI Key: BLPUJDWDLFXOJQ-DUXPYHPUSA-N
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Description

3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid is a fluorinated aromatic compound featuring a furan ring substituted with a 3,5-di(trifluoromethyl)phenyl group and an acrylic acid moiety. Applications may include roles as a synthetic intermediate, bioactive molecule, or component in advanced materials.

Properties

Molecular Formula

C15H8F6O3

Molecular Weight

350.21 g/mol

IUPAC Name

(E)-3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)12-3-1-11(24-12)2-4-13(22)23/h1-7H,(H,22,23)/b4-2+

InChI Key

BLPUJDWDLFXOJQ-DUXPYHPUSA-N

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=C/C(=O)O

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The furan ring is functionalized at the 5-position using a Suzuki-Miyaura coupling between 3,5-bis(trifluoromethyl)phenylboronic acid and a furan-2-yl halide. This reaction employs XPhos Pd G3 (3 mol%) as a catalyst, cesium carbonate (1.5–2.0 equiv) as a base, and a toluene/water biphasic solvent system. The mixture is stirred under nitrogen at 100°C for 4 hours, achieving conversions exceeding 85%.

Key Reaction Conditions

ParameterValue
CatalystXPhos Pd G3 (3 mol%)
BaseCs2CO3 (1.5–2.0 equiv)
SolventToluene/H2O (0.1–0.2 M)
Temperature100°C
Time4 hours

Hydrogenolytic Deprotection

Following coupling, intermediates such as 1-benzyl-5-aryl-1H-tetrazole undergo hydrogenolysis to remove protective groups. Using Evonik Noblyst P1071 Pd/C (10 mol%) under hydrogen gas (1 atm) in ethanol at 40°C for 18 hours, benzyl groups are cleaved with >90% efficiency. This step ensures the furan intermediate is primed for subsequent functionalization.

Optimization and Scalability

Catalyst Screening

Comparative studies of palladium catalysts (e.g., XPhos Pd G3 vs. Pd(PPh3)4) reveal that XPhos Pd G3 offers superior stability and turnover numbers (>1,000) in Suzuki-Miyaura couplings, reducing metal leaching and side reactions.

Solvent Systems

Biphasic toluene/water mixtures enhance reaction rates by facilitating boronic acid activation while minimizing catalyst decomposition. Ethanol is preferred for hydrogenolysis due to its compatibility with Pd/C catalysts.

Large-Scale Synthesis

A scaled-up procedure (6 mmol) demonstrated an overall yield of 59% for the Suzuki-hydrogenolysis sequence, highlighting the method’s industrial viability. Critical factors include rigorous exclusion of oxygen and precise temperature control during hydrogenation.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): Signals at δ 8.26 (d, J = 7.9 Hz, 2H) and δ 7.98 (d, J = 7.9 Hz, 2H) confirm the 3,5-bis(trifluoromethyl)phenyl group. The acrylic acid proton appears as a singlet at δ 6.45.

  • 19F NMR : A singlet at δ −61.53 corresponds to the CF3 groups.

  • HRMS : [M + H]+ calculated for C14H9F6O3: 347.0545; found: 347.0547.

Purity Assessment

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water yield >98% purity by HPLC. Residual palladium levels are <5 ppm, as quantified by ICP-MS .

Chemical Reactions Analysis

Types of Reactions

3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acrylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The furan ring and acrylic acid moiety provide additional sites for interaction with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Aprepitant and Fosaprepitant ()

  • Structural Similarities : Both contain a 3,5-bis(trifluoromethyl)phenyl group attached to a morpholine-triazolone core.
  • Functional Differences : Unlike 3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}acrylic acid, these drugs include a morpholine ring and triazolone group, critical for their neurokinin-1 receptor antagonism.
  • Key Insight : The trifluoromethyl groups enhance binding affinity and pharmacokinetics, a trait shared with the target compound, but the core structure dictates pharmacological activity.

{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}methanol ()

  • Structural Comparison: Replaces the acrylic acid group with a methanol moiety.

Non-Fluorinated Acrylic Acid Derivatives

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()

  • Structural Features : A dihydroxyphenyl group attached to acrylic acid.
  • Applications : Widely used in supplements, cosmetics, and food research due to antioxidant properties.
  • Caffeic acid’s hydroxyl groups enable radical scavenging, whereas the fluorinated analog may exhibit distinct reactivity or metabolic pathways.

Industrial and Polymer Chemistry Analogs

Tetrahydrofurfuryl Acrylate ()

  • Structure : Contains a tetrahydrofurfuryl ester group linked to acrylic acid.
  • Applications : Used in polymer synthesis (e.g., adhesives, coatings) due to its reactive acrylate group.
  • Comparison: The ester group in tetrahydrofurfuryl acrylate facilitates polymerization, whereas the free carboxylic acid in the target compound may favor coordination chemistry or salt formation. Fluorination in the target compound introduces steric and electronic effects absent in non-fluorinated acrylates.

Fluorinated Building Blocks ()

4-Pyrrolidin-1-yl-3-(trifluoromethyl)aniline and 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid

  • Role : These discontinued fluorinated intermediates highlight challenges in synthesizing or stabilizing trifluoromethyl-containing compounds.
  • Relevance : The trifluoromethyl group’s strong electron-withdrawing nature can complicate synthesis but enhances thermal and oxidative stability in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications Key Differentiators
This compound C₁₆H₉F₆O₃ Acrylic acid, trifluoromethylphenyl Pharmaceuticals, intermediates High lipophilicity, fluorination
Caffeic Acid C₉H₈O₄ Dihydroxyphenyl, acrylic acid Antioxidants, cosmetics Hydrophilicity, radical scavenging
Tetrahydrofurfuryl Acrylate C₈H₁₂O₃ Acrylate ester, tetrahydrofuran Polymer chemistry Ester reactivity, non-fluorinated
{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}methanol C₁₃H₉F₆O₂ Methanol, trifluoromethylphenyl Synthetic intermediate Lack of carboxylic acid

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
This compound 378.23 Low in water 4.2
Caffeic Acid 180.16 Moderate in water 1.3
Tetrahydrofurfuryl Acrylate 156.18 Insoluble in water 1.8

Research Findings and Insights

  • Fluorination Effects: The trifluoromethyl groups in this compound significantly alter its electronic profile and bioavailability compared to non-fluorinated analogs like caffeic acid .
  • Functional Group Impact : The acrylic acid moiety enables diverse reactivity, distinguishing it from ester-based industrial compounds like tetrahydrofurfuryl acrylate .
  • Synthetic Challenges : suggests fluorinated intermediates face discontinuation risks, underscoring the need for optimized synthesis routes for the target compound.

Biological Activity

3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid, also known by its CAS number 406725-93-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₈F₆O₃
  • Molecular Weight : 350.213 g/mol
  • Structure : The compound features a furan ring substituted with a di(trifluoromethyl)phenyl group, which is known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. The presence of these groups is often associated with increased lipophilicity and improved pharmacokinetic properties.

Case Studies and Research Findings

  • Antibacterial Activity Against Drug-Resistant Strains :
    • A study published in Molecules (2021) investigated various trifluoromethyl-substituted compounds and found that those with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. Minimum biofilm eradication concentration (MBEC) values were reported as low as 1 µg/mL for certain derivatives .
  • Mechanisms of Action :
    • The mechanisms through which these compounds exert their antibacterial effects often involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The trifluoromethyl group enhances the interaction between the compound and bacterial targets, leading to increased efficacy .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays using various human cell lines have shown that compounds similar to this compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMBEC = 1 µg/mL
AntibacterialEnterococcus faecalisMBEC = 1 µg/mL
CytotoxicityHuman cancer cell linesInduced apoptosis
Mechanism of ActionVarious bacterial strainsDisruption of cell membranes

Q & A

Q. Key Reaction Conditions :

StepSolventCatalystTemperatureYield Optimization
CouplingPolar aprotic (e.g., DMF)Pd(PPh₃)₄80–100°CUse of anhydrous conditions to prevent hydrolysis
CondensationEthanol/THFPiperidineReflux (~80°C)pH control (weak base) to minimize side reactions

Note : Structural analogs (e.g., 2,4-difluorophenyl variants) show similar synthetic pathways, but substituent positioning impacts reactivity .

Advanced: How can researchers optimize the yield of the Suzuki-Miyaura coupling step?

Answer:
Yield optimization requires:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like SPhos enhance coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature Gradients : Stepwise heating (60°C → 100°C) reduces decomposition of trifluoromethyl groups .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) isolates the product with >95% purity .

Challenges : Competing side reactions (e.g., homocoupling) may occur if boronic acid is in excess. Stoichiometric balancing and inert atmospheres mitigate this .

Basic: What spectroscopic techniques validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Confirms the presence of the furan ring (δ 6.5–7.5 ppm for protons), acrylic acid (δ 5.8–6.3 ppm for α,β-unsaturated protons), and trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and confirms substituent positioning .

Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) ensures >98% purity .

Advanced: How do pH and solvent systems influence the compound’s solubility and reactivity?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Adjusting pH to >7 (basic conditions) increases solubility via deprotonation of the carboxylic acid group .
  • Reactivity :
    • Acidic Conditions : Promote decarboxylation or esterification.
    • Basic Conditions : Facilitate nucleophilic additions (e.g., Michael addition) at the α,β-unsaturated site .

Data from Analogs : 2,4-Difluorophenyl analogs show similar pH-dependent solubility trends, with logP values ~3.35 .

Basic: What biological targets are associated with this compound?

Answer:
Structural analogs (e.g., 3-[5-(2,4-difluorophenyl)-2-furyl]acrylic acid) demonstrate:

  • Enzyme Inhibition : Binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions with the trifluoromethyl groups .
  • Antimicrobial Activity : Disruption of bacterial cell membranes due to lipophilic fluorinated groups .

Mechanistic Insight : The trifluoromethyl groups enhance membrane permeability, while the acrylic acid moiety allows hydrogen bonding with active sites .

Advanced: How can computational modeling predict binding affinities with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulates interactions with protein targets (e.g., COX-2) by scoring binding energies (ΔG). The compound’s furan ring shows π-π stacking with Phe residues .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine atoms) with inhibitory potency (IC₅₀) .

Validation : Compare computational predictions with in vitro enzyme assays (e.g., fluorescence polarization) .

Comparative: How does this compound differ from non-fluorinated acrylic acid derivatives in polymer applications?

Answer:

  • Thermal Stability : Fluorinated derivatives exhibit higher glass transition temperatures (Tg) due to rigid trifluoromethyl groups (e.g., Tg ~150°C vs. 100°C for non-fluorinated analogs) .
  • Chemical Resistance : Enhanced resistance to solvents (e.g., acetone, DCM) in copolymer matrices .

Case Study : Copolymers with 3,5-di(trifluoromethyl)phenyl groups show 30% higher tensile strength than non-fluorinated counterparts .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Variable Control : Standardize assay conditions (pH, temperature) and compound purity (>98% by HPLC) .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to identify cell-type-specific effects .
  • Meta-Analysis : Compare structural analogs (e.g., 3,5-dichlorophenyl variants) to isolate substituent-specific activity .

Example : Discrepancies in COX-2 inhibition may arise from differences in fluorophenyl group positioning (2-, 3-, or 4-substituted) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of HF vapors during decomposition .
  • Storage : Inert atmosphere (argon) at -20°C to prevent moisture absorption .

Advanced: What strategies enable scalable synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Continuous Suzuki-Miyaura coupling reduces reaction time (2 hr vs. 12 hr batch) .
  • Catalyst Recycling : Immobilized Pd catalysts on mesoporous silica improve cost efficiency .
  • Automated Purification : Flash chromatography systems with UV detection streamline isolation .

Yield Scaling : Bench-scale reactions (1 g) achieve ~70% yield; pilot-scale (100 g) requires optimized heat transfer to maintain yield .

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